molecular formula C14H11FN4O3 B7433669 [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone

Cat. No. B7433669
M. Wt: 302.26 g/mol
InChI Key: BRAPTHKLNHJBGP-UHFFFAOYSA-N
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Description

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone, also known as AFM, is a synthetic compound that has been widely used in scientific research, particularly in the field of medicinal chemistry. AFM is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.

Mechanism of Action

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone exerts its pharmacological effects by inhibiting the activity of various enzymes. For example, this compound inhibits the activity of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. This compound also inhibits the activity of 5-LOX, which is involved in the synthesis of leukotrienes that contribute to the pathogenesis of asthma and other inflammatory diseases. Furthermore, this compound inhibits the activity of HNE, which is involved in the degradation of elastin in the lungs and is implicated in the development of chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory, analgesic, and antifungal activities. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of biofilms, which are implicated in the pathogenesis of various infectious diseases.

Advantages and Limitations for Lab Experiments

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone has several advantages for lab experiments, including its high potency, selectivity, and solubility. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For research on [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone include the optimization of its pharmacokinetic properties, the evaluation of its safety and toxicity, and the development of novel analogs with improved potency and selectivity. This compound also has potential applications in the development of diagnostic tools and imaging agents.

Synthesis Methods

The synthesis of [5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone involves the reaction of 4-fluoro-3-methoxybenzaldehyde with furfurylamine and sodium azide in the presence of acetic acid and triethylamine. The resulting intermediate is then reacted with 5-amino-1,2,4-triazole in the presence of acetic acid and water to yield this compound. The synthesis of this compound has been optimized to achieve high yield and purity.

Scientific Research Applications

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone has been extensively studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. This compound has shown potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and human neutrophil elastase (HNE), which are involved in the pathogenesis of these diseases. This compound has also been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-21-11-7-8(4-5-9(11)15)13(20)19-14(16)17-12(18-19)10-3-2-6-22-10/h2-7H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAPTHKLNHJBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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